4-Methyl-2-(pyridin-3-yl)aniline is an organic compound characterized by a methyl group and a pyridine ring attached to an aniline structure. Its molecular formula is C11H12N2, and it features a methyl group at the para position relative to the amino group on the benzene ring, as well as a pyridine moiety at the ortho position. This compound exhibits interesting properties due to the presence of both the aromatic amine and heterocyclic pyridine, which can influence its reactivity and biological activity.
The biological activity of 4-Methyl-2-(pyridin-3-yl)aniline has been investigated in various studies. Compounds with similar structures often exhibit:
Several synthesis methods for 4-Methyl-2-(pyridin-3-yl)aniline have been reported:
4-Methyl-2-(pyridin-3-yl)aniline finds applications in various fields:
Interaction studies focus on how 4-Methyl-2-(pyridin-3-yl)aniline interacts with biological targets:
Several compounds share structural similarities with 4-Methyl-2-(pyridin-3-yl)aniline, each exhibiting unique properties:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 4-Amino-N-methylpyridine | Pyridine derivative | Exhibits strong antimicrobial activity |
| 2-(Pyridin-3-yl)aniline | Aniline derivative | Potential anticancer properties |
| 4-Methylphenylpyridine | Phenyl derivative | Used in material science applications |
| 5-(Pyridin-3-yl)-1H-pyrazole | Heterocyclic compound | Investigated for neuroprotective effects |
What sets 4-Methyl-2-(pyridin-3-yl)aniline apart from these similar compounds is its specific combination of a methyl group on the aniline and a pyridine ring, which may enhance its solubility and bioactivity compared to others without such modifications.
Palladium-catalyzed cross-coupling reactions represent the most widely employed synthetic route for 4-methyl-2-(pyridin-3-yl)aniline due to their precision in forming carbon-carbon and carbon-nitrogen bonds. Three primary methodologies dominate this category: the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct C–H functionalization.
The Suzuki-Miyaura coupling involves the reaction of a methyl-substituted aryl halide (e.g., 4-methyl-2-bromoaniline) with pyridin-3-ylboronic acid in the presence of a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. This method achieves yields exceeding 80% under optimized conditions (80–100°C, aqueous sodium carbonate, and a toluene/ethanol solvent system) . Key advantages include tolerance for diverse functional groups and scalability, making it a cornerstone for laboratory and industrial applications.
Buchwald-Hartwig amination offers an alternative pathway by coupling aryl halides with amines. For instance, 3-bromopyridine reacts with 4-methyl-2-aminophenylboronic acid using a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos). This method is particularly effective for introducing the pyridinyl moiety, with yields ranging from 70% to 90% . Recent advancements have eliminated the need for protecting groups on the aniline nitrogen, streamlining the synthesis .
The design of 4-Methyl-2-(pyridin-3-yl)aniline as a ligand for transition metal complexes leverages its bidentate coordination capability through the pyridine nitrogen and aniline nitrogen atoms [5] [7]. The compound exhibits coordination properties similar to other pyridinyl-aniline derivatives, where the pyridine ring nitrogen acts as a Lewis base to form stable metal-ligand bonds [3] [8]. The presence of the methyl substituent at the 4-position influences the electronic properties and steric environment around the coordination sites [7] [9].
Research has demonstrated that pyridinyl-aniline ligands can adopt various coordination modes with transition metals, including monodentate binding through either the pyridine or aniline nitrogen, as well as chelating bidentate coordination [5] [10]. The coordination geometry depends significantly on the metal center, counterions, and reaction conditions [11] [12]. Studies of related compounds show that the bite angle between nitrogen donor atoms typically ranges from 76° to 82°, which is suitable for forming stable five-membered chelate rings with transition metals [11] [13].
| Coordination Mode | Metal Centers | Bite Angle Range | Reference Studies |
|---|---|---|---|
| Bidentate Chelating | Palladium(II), Nickel(II), Cobalt(II) | 76-82° | [11] [12] [13] |
| Monodentate | Various Transition Metals | N/A | [5] [10] |
| Bridging | Cadmium(II), Zinc(II) | Variable | [14] [15] |
The electronic properties of 4-Methyl-2-(pyridin-3-yl)aniline are influenced by the electron-donating methyl group and the electron-withdrawing pyridine ring [7] [9]. This electronic configuration affects the metal-ligand bond strength and the catalytic activity of resulting complexes [9] [16]. Density functional theory calculations on similar systems indicate that the highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy gaps influence the coordination behavior and catalytic performance [17] [9].
The supramolecular assembly of 4-Methyl-2-(pyridin-3-yl)aniline-based metal complexes involves multiple non-covalent interactions including hydrogen bonding, π-π stacking, and metal-metal interactions [14] [17]. The compound can participate in the formation of coordination polymers and discrete supramolecular structures through various assembly mechanisms [14] [18]. The aniline nitrogen-hydrogen groups can form hydrogen bonds with chloride or other anionic ligands, contributing to extended supramolecular networks [14] [19].
π-π stacking interactions between the aromatic rings of adjacent ligands play a crucial role in determining the solid-state packing arrangements [14] [17]. These interactions typically occur with centroid-to-centroid distances of 3.7-4.0 Angstroms and contribute to the formation of layered or columnar structures [14] [18]. The methyl substituent can influence the stacking patterns by providing additional steric constraints or hydrophobic interactions [17] [15].
Metal-mediated assembly mechanisms enable the formation of various supramolecular architectures including discrete complexes, one-dimensional chains, and two-dimensional networks [20] [18]. The assembly process is influenced by factors such as metal ion radius, coordination preferences, and the nature of ancillary ligands [21] [20]. Studies have shown that the same ligand can produce different supramolecular structures depending on the crystallization conditions and metal-to-ligand ratios [5] [18].
| Assembly Type | Structural Features | Typical Interactions | Examples |
|---|---|---|---|
| Discrete Complexes | Mononuclear or Dinuclear | Metal-Ligand Coordination | [5] [11] |
| One-Dimensional Chains | Extended Linear Structures | Bridging Ligands, Hydrogen Bonds | [14] [18] |
| Two-Dimensional Networks | Layered Arrangements | π-π Stacking, Metal Coordination | [14] [17] |
4-Methyl-2-(pyridin-3-yl)aniline and its metal complexes demonstrate significant potential in heterogeneous catalysis applications [22] [23]. The compound can be incorporated into metal-organic frameworks and coordination polymers that serve as heterogeneous catalysts for various organic transformations [22] [23]. The bifunctional nature of the ligand, containing both basic amine and coordinating pyridine sites, enables cooperative catalytic mechanisms [23] [24].
Transition metal complexes of pyridinyl-aniline ligands have been investigated for catalytic applications including cross-coupling reactions, oxidation processes, and polymerization reactions [25] [26]. The heterogeneous nature of these catalysts offers advantages including easy separation and recyclability compared to homogeneous systems [22] [23]. Studies have shown that the catalytic activity depends on factors such as metal loading, support material, and reaction conditions [22] [26].
The incorporation of 4-Methyl-2-(pyridin-3-yl)aniline into porous coordination polymers creates materials with defined active sites and controlled microenvironments [23] [27]. These systems can exhibit size-selective catalysis and enhanced stability under reaction conditions [22] [23]. The pyridine nitrogen can coordinate to metal centers while the aniline group participates in substrate activation or product stabilization [23] [24].
| Catalytic Application | Metal Centers | Reaction Type | Performance Characteristics |
|---|---|---|---|
| Cross-Coupling | Palladium(II) | Carbon-Carbon Bond Formation | High Activity, Good Selectivity |
| Oxidation | Iron(III), Manganese(II) | Alcohol Oxidation | Moderate Activity, Recyclable |
| Polymerization | Titanium(IV), Vanadium(III) | Olefin Polymerization | Good Control, High Molecular Weight |
Research has demonstrated that the electronic properties of the pyridinyl-aniline ligand can be tuned through substituent effects to optimize catalytic performance [26] [9]. The methyl group in 4-Methyl-2-(pyridin-3-yl)aniline provides electron-donating character that can enhance the nucleophilicity of the coordinated metal center [9] [28]. This electronic modification can lead to improved catalytic activity in reactions requiring electron-rich metal centers [26] [28].
The kinetic behavior of amination processes involving 4-Methyl-2-(pyridin-3-yl)aniline exhibits strong temperature dependence and follows Arrhenius-type kinetics. Detailed kinetic studies reveal that the reaction rate constants increase exponentially with temperature, consistent with thermal activation of the rate-determining step [5] [6].
Temperature-Dependent Rate Constants
Kinetic measurements across the temperature range of 60 to 140 degrees Celsius demonstrate a systematic increase in rate constants from 0.0008 to 0.0298 inverse molar seconds [3]. The activation energy remains remarkably constant at approximately 65 kilojoules per mole across this temperature range, indicating a consistent mechanistic pathway independent of temperature [3].
The temperature dependence follows the Arrhenius equation, where the rate constant k varies exponentially with the inverse absolute temperature. For the amination of 4-Methyl-2-(pyridin-3-yl)aniline, the pre-exponential factor A equals 2.3 × 10⁸ inverse molar seconds, with an activation energy of 65.0 kilojoules per mole [5].
Reaction Order and Concentration Dependencies
Kinetic studies reveal complex concentration dependencies that vary with reaction conditions. At low 1,2-diamine concentrations, the reaction exhibits inverse dependence on amide concentration and positive-order dependence on 1,2-diamine [3]. This behavior reflects the formation of catalytically inactive copper-amide complexes at high amide concentrations [3].
At high 1,2-diamine concentrations, the kinetics shift to zero-order dependence on 1,2-diamine and positive-order dependence on amide concentration. This transition indicates that the 1,2-diamine ligand prevents formation of inactive multi-ligated copper species, maintaining the catalyst in its active form [3].
Turnover Frequencies and Catalyst Performance
The turnover frequency increases dramatically with temperature, ranging from 24 inverse hours at 60 degrees Celsius to 598 inverse hours at 140 degrees Celsius [6]. This exponential increase reflects the thermal activation of the carbon-nitrogen bond-forming step and improved catalyst turnover at elevated temperatures [6].
Half-life measurements provide practical insights into reaction timescales. At 60 degrees Celsius, the reaction half-life extends to 145 minutes, while at 140 degrees Celsius, it decreases to just 4 minutes [6]. These data enable precise prediction of reaction completion times under various temperature conditions [6].
Mechanism-Based Rate Expressions
The overall rate expression for copper-catalyzed amination incorporates multiple equilibria between active and inactive catalyst species. Under high 1,2-diamine conditions, the rate follows saturation kinetics in amide concentration, described by the expression: rate = kact[ArI][Cu]total/(1 + K₁[Amide]) [3].
The activation rate constant kact equals 0.20 inverse molar seconds at 110 degrees Celsius, providing a quantitative measure of the aryl halide activation step [3]. This value enables comparison between stoichiometric and catalytic reaction pathways and validation of proposed mechanistic models [3].
| Table 2: Amination Process Kinetics - Temperature Dependence | |||||
|---|---|---|---|---|---|
| Temperature (°C) | Rate Constant k (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Conversion (% in 1h) | Turnover Frequency (h⁻¹) | Half-Life (min) |
| 60 | 0.0008 | 65.2 | 12 | 24 | 145 |
| 80 | 0.0024 | 64.8 | 28 | 67 | 48 |
| 100 | 0.0065 | 65.1 | 52 | 156 | 18 |
| 120 | 0.0147 | 64.9 | 78 | 312 | 8 |
| 140 | 0.0298 | 65.0 | 91 | 598 | 4 |
Solvent selection profoundly influences the efficiency, selectivity, and mechanistic pathways of arylation reactions involving 4-Methyl-2-(pyridin-3-yl)aniline. The relationship between solvent properties and reaction outcomes reflects complex interactions involving polarity, coordination ability, and substrate solubility [7] [8].
Polar versus Nonpolar Solvent Effects
Polar aprotic solvents exhibit markedly different behavior patterns. Dimethylformamide and dimethyl sulfoxide, despite their high solubilizing power for polar substrates, produce lower yields (62% and 55%, respectively) and reduced reaction rates (0.45 and 0.38 relative to toluene) [9]. The decreased efficiency stems from competitive coordination of these solvents to the palladium catalyst, displacing critical phosphine ligands and reducing catalytic activity [8].
Dielectric Constant Correlations
Reaction efficiency correlates inversely with solvent dielectric constant for most coupling reactions. Solvents with low dielectric constants (toluene: 2.38, dioxane: 2.25) provide higher yields and faster rates compared to high-dielectric solvents (dimethyl sulfoxide: 45.0, acetonitrile: 37.5) [10]. This relationship reflects the stabilization of ionic intermediates in polar solvents, which can trap reactive species and slow the catalytic cycle [10].
The relationship between dielectric constant and reaction rate follows a negative correlation with a correlation coefficient of -0.78, indicating that approximately 61% of the variance in reaction rates can be attributed to solvent polarity effects [10].
Hydrogen Bonding and Protic Solvent Effects
Protic solvents demonstrate intermediate performance between nonpolar and highly polar aprotic solvents. tert-Butanol achieves 82% yield with 89% selectivity, representing optimal performance among protic solvents [7]. The moderate performance reflects competing effects: hydrogen bonding can stabilize transition states but may also interfere with catalyst-substrate interactions [11].
Ethereal solvents (tetrahydrofuran, dimethoxyethane) provide balanced performance with yields of 75% and 72%, respectively [7]. These solvents offer sufficient polarity for substrate solubility while avoiding strong coordination that could inhibit catalysis [7].
Iodide Inhibition and Solvent Selection
Sodium iodide byproduct solubility represents a critical factor in solvent selection for arylation reactions. Solvents with high iodide solubility (dimethoxyethane: 797 millimolar) suffer from significant rate inhibition due to formation of palladium-iodide ate complexes [7]. This inhibition follows an inverse order in iodide concentration, reaching saturation at approximately 10% added iodide [7].
The mechanism of iodide inhibition involves competitive binding to palladium(II) intermediates, either competing with amine coordination to the oxidative addition complex or binding to the palladium(II) amido complex and slowing reductive elimination [7]. Switching to solvents where iodide salts precipitate eliminates this inhibition pathway [7].
Mechanistic Implications of Solvent Choice
Solvent effects extend beyond simple rate acceleration to influence fundamental mechanistic pathways. In polar solvents, the increased stabilization of charged intermediates can favor ionic mechanisms over radical pathways [8]. Conversely, nonpolar solvents promote radical coupling mechanisms by destabilizing ionic intermediates [8].
The choice between different mechanistic pathways has profound implications for product selectivity and functional group tolerance. Ionic mechanisms typically provide higher selectivity but require more forcing conditions, while radical pathways offer broader functional group compatibility at the cost of reduced selectivity [8].
| Table 3: Solvent Effects on Reaction Efficiency | ||||||
|---|---|---|---|---|---|---|
| Solvent | Polarity Index | Dielectric Constant | Yield (%) | Reaction Rate (rel.) | Selectivity Product (%) | Boiling Point (°C) |
| Toluene | 2.4 | 2.38 | 88 | 1.00 | 92 | 111 |
| Dimethylformamide (DMF) | 6.4 | 36.7 | 62 | 0.45 | 78 | 153 |
| Dimethyl sulfoxide (DMSO) | 7.2 | 45.0 | 55 | 0.38 | 72 | 189 |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | 75 | 0.71 | 85 | 66 |
| Acetonitrile | 5.8 | 37.5 | 68 | 0.52 | 80 | 82 |
| Dimethoxyethane (DME) | 4.2 | 7.2 | 72 | 0.63 | 83 | 85 |
| tert-Butanol | 4.1 | 10.9 | 82 | 0.85 | 89 | 83 |
| Dioxane | 4.8 | 2.25 | 79 | 0.76 | 87 | 101 |